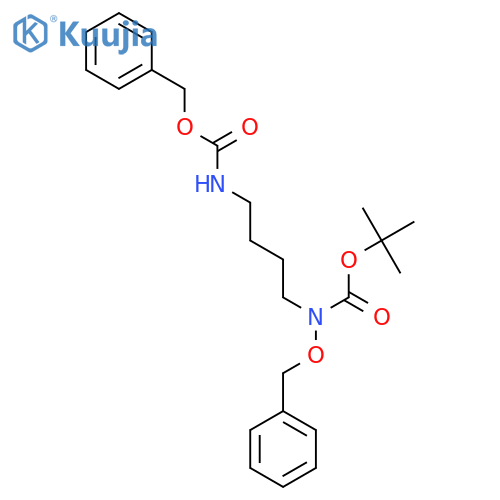

Cas no 2125496-02-6 (benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)

benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28304116

- 2125496-02-6

- benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate

- benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate

-

- InChIKey: WVHAAJOJMOZPDN-UHFFFAOYSA-N

- SMILES: O(C(N(CCCCNC(=O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- 精确分子量: 428.23112213g/mol

- 同位素质量: 428.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 31

- 回転可能化学結合数: 13

- 複雑さ: 523

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.6

- トポロジー分子極性表面積: 77.1Ų

benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28304116-0.1g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28304116-10.0g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28304116-0.05g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28304116-10g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28304116-5g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28304116-0.25g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28304116-1.0g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28304116-5.0g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28304116-1g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28304116-2.5g |

benzyl N-{4-[(benzyloxy)[(tert-butoxy)carbonyl]amino]butyl}carbamate |

2125496-02-6 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamateに関する追加情報

Introduction to Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate (CAS No. 2125496-02-6)

Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate, a compound with the chemical identifier CAS No. 2125496-02-6, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its intricate structure, plays a pivotal role in the development of novel therapeutic agents and research tools. Its unique chemical composition and functional groups make it a valuable intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules designed for medicinal applications.

The molecular structure of Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate features a benzyl group attached to a carbamate moiety, which is further linked to a butyl chain that is modified with both benzyloxy and tert-butoxy substituents. This arrangement confers upon the compound specific chemical properties that are highly advantageous for pharmaceutical development. The presence of these functional groups not only enhances the compound's solubility and stability but also provides multiple sites for further chemical modification, making it a versatile building block in drug design.

In recent years, there has been a surge in research focused on developing new strategies for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate has emerged as a key player in this landscape due to its potential applications in the synthesis of targeted therapeutics. Its structural features allow for the creation of molecules that can selectively interact with specific biological targets, thereby increasing the efficacy and reducing the side effects associated with conventional treatments.

One of the most promising areas of research involving this compound is its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, including cell signaling, metabolism, and disease progression. By inhibiting specific proteases, it is possible to modulate these processes and develop new treatments for conditions such as Alzheimer's disease, HIV/AIDS, and various types of cancer. The unique structure of Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate makes it an ideal candidate for designing such inhibitors.

Furthermore, the compound has shown potential in the development of antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new strategies to combat infections. The benzyloxy and tert-butoxy groups in Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate contribute to its ability to disrupt bacterial cell membranes and inhibit bacterial growth. This has led to investigations into its efficacy as an antimicrobial agent, with preliminary studies suggesting promising results.

The synthesis of Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate is a complex process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the molecule step-by-step, with each step requiring precise control over reaction conditions. The use of protecting groups is essential to prevent unwanted side reactions and ensure that each functional group is incorporated at the correct stage of synthesis.

In conclusion, Benzyl N-{4-(benzyloxy)(tert-butoxy)carbamylaminobutyl}carbamate (CAS No. 2125496-02-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and functional groups make it a valuable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing medical science is likely to grow even further.

2125496-02-6 (benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate) Related Products

- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)

- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)

- 890-98-2(Benzyl DL-Mandelate)

- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)

- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)

- 135025-12-6((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)

- 1876652-01-5({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)

- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)

- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)